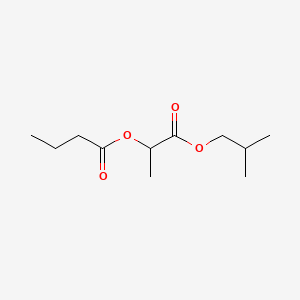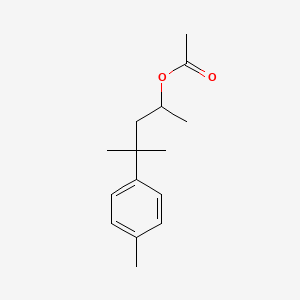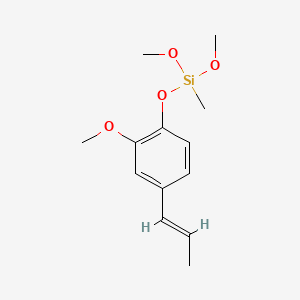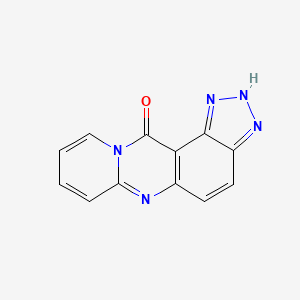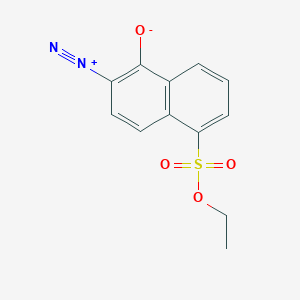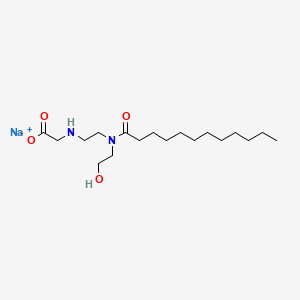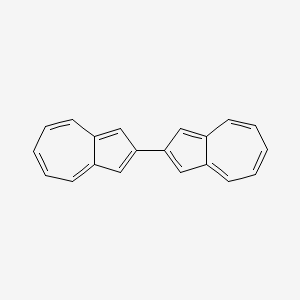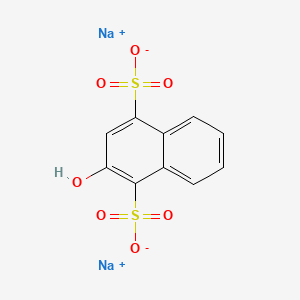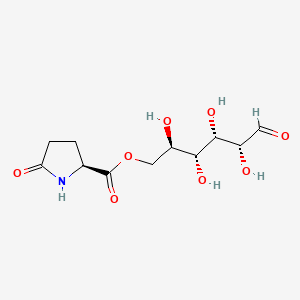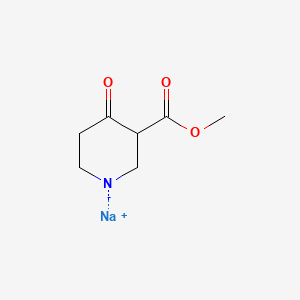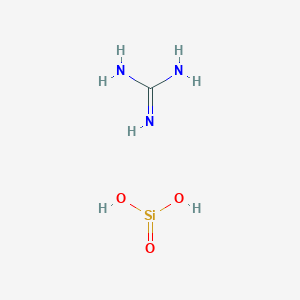
Einecs 254-437-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is identified by the CAS number 39380-70-6 . This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
The preparation of silicic acid, compound with guanidine, involves the reaction of guanidine with silicic acid under controlled conditions. The synthetic route typically includes the following steps:
Mixing: Guanidine is dissolved in water to form a solution.
Reaction: Silicic acid is added to the guanidine solution, and the mixture is stirred at a specific temperature and pH to facilitate the reaction.
Filtration: The resulting product is filtered to remove any impurities.
Drying: The filtered product is dried to obtain the final compound.
Chemical Reactions Analysis
Silicic acid, compound with guanidine, undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silicic acid and guanidine.
Scientific Research Applications
Silicic acid, compound with guanidine, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of silicic acid, compound with guanidine, involves its interaction with molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular processes .
Comparison with Similar Compounds
Silicic acid, compound with guanidine, can be compared with other similar compounds, such as:
Silicic acid, compound with urea: This compound has similar properties but different reactivity and applications.
Silicic acid, compound with ammonium: Another similar compound with distinct chemical behavior and uses.
Silicic acid, compound with sodium: This compound is widely used in industrial applications but has different properties compared to silicic acid, compound with guanidine.
Properties
CAS No. |
39380-70-6 |
|---|---|
Molecular Formula |
CH7N3O3Si |
Molecular Weight |
137.17 g/mol |
IUPAC Name |
dihydroxy(oxo)silane;guanidine |
InChI |
InChI=1S/CH5N3.H2O3Si/c2-1(3)4;1-4(2)3/h(H5,2,3,4);1-2H |
InChI Key |
OZDQORXDKNUVMW-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(N)N.O[Si](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


